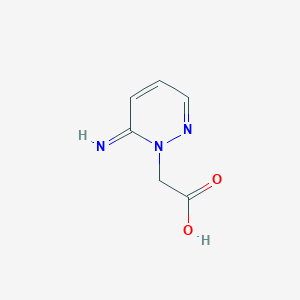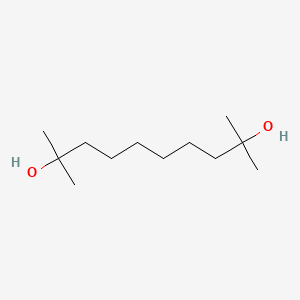
2,9-Dimethyl-2,9-decanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-2,9-decanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol . It is characterized by the presence of two hydroxyl groups (-OH) attached to a decane backbone, with methyl groups at the 2nd and 9th positions . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,9-Dimethyl-2,9-decanediol can be synthesized through several methods. One common approach involves the reduction of 2,9-dimethyl-2,9-decanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-2,9-decanediol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,9-Dimethyl-2,9-decanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethyl-2,9-decanediol depends on its interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,9-Decanediol: Lacks the methyl groups at the 2nd and 9th positions, resulting in different chemical properties and reactivity.
2,9-Dimethyl-2,9-undecanediol: Similar structure but with an additional carbon in the backbone, leading to variations in physical and chemical properties.
Uniqueness
2,9-Dimethyl-2,9-decanediol is unique due to the presence of methyl groups at specific positions, which influence its reactivity and interactions with other molecules . This structural feature makes it a valuable compound in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
22092-57-5 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
2,9-dimethyldecane-2,9-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,13)9-7-5-6-8-10-12(3,4)14/h13-14H,5-10H2,1-4H3 |
Clave InChI |
FNOHQQGLFJNORN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


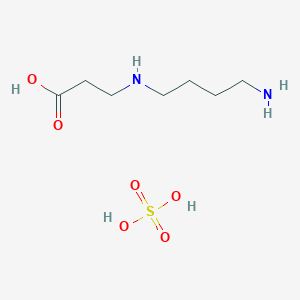

![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)




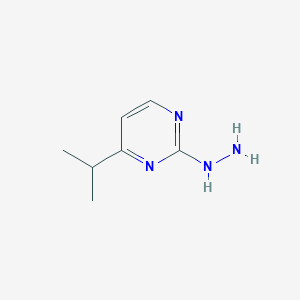

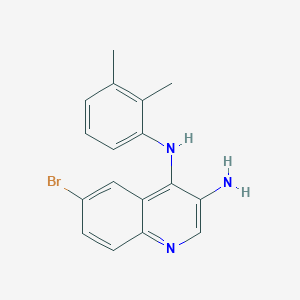


![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
